Dichlorobis(trimethylphosphine)nickel(II)

Übersicht

Beschreibung

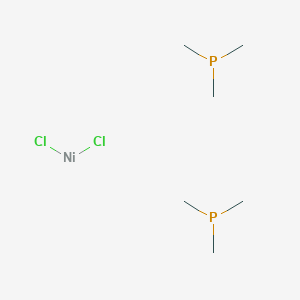

Dichlorobis(trimethylphosphine)nickel(II) is an organometallic compound with the chemical formula C6H18Cl2NiP2. It is a coordination complex where a nickel(II) ion is bonded to two chloride ions and two trimethylphosphine ligands. This compound is known for its role as a catalyst in various organic synthesis reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichlorobis(trimethylphosphine)nickel(II) can be synthesized by reacting nickel(II) chloride with trimethylphosphine in an appropriate solvent. The reaction typically proceeds as follows:

NiCl2+2P(CH3)3→NiCl2(P(CH3)3)2

The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel complex. Common solvents used include tetrahydrofuran or dichloromethane.

Industrial Production Methods

Industrial production of dichlorobis(trimethylphosphine)nickel(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents.

Analyse Chemischer Reaktionen

Oxidative Addition Reactions

NiCl₂(PMe₃)₂ participates in oxidative addition with organic halides, forming nickel(IV) intermediates. For example:Key Features :

- Substrate Scope : Aryl chlorides, bromides, and activated alkyl halides (e.g., benzyl chlorides).

- Conditions : Room temperature in THF or toluene under inert atmosphere .

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| C₆H₅Cl | C₆H₅-NiCl₂(PMe₃)₂ | 85 | |

| CH₂=CHCH₂Br | CH₂=CHCH₂-NiCl₂(PMe₃)₂ | 72 |

Reductive Elimination

The reverse of oxidative addition, reductive elimination forms new C–C bonds:Applications :

- Kumada-Corriu Coupling : Cross-coupling of Grignard reagents with aryl halides.

- Selectivity : High regioselectivity in allylic alkylation due to steric effects of PMe₃ ligands.

Example : Coupling of phenylmagnesium bromide with 1-bromonaphthalene yields biphenyl derivatives (85–92% yield).

Cross-Coupling Catalysis

NiCl₂(PMe₃)₂ catalyzes cross-coupling reactions critical in organic synthesis:

Suzuki-Miyaura Coupling

- Conditions : K₃PO₄ as base, DMF solvent, 80°C .

- Scope : Effective for electron-deficient aryl chlorides (TOF up to 1,200 h⁻¹) .

Negishi Coupling

- Efficiency : Turnover numbers (TON) >1,000 for alkyne-aryl couplings.

Ligand Substitution Reactions

NiCl₂(PMe₃)₂ undergoes ligand exchange with stronger-field ligands (e.g., CO, CNR):Kinetic Data :

- Rate Constants : for L = CO in CH₂Cl₂ at 25°C .

- Thermodynamics : ΔG‡ = 68 kJ/mol for PMe₃ displacement by PPh₃ .

Catalytic C–H Activation

NiCl₂(PMe₃)₂ facilitates C–H bond functionalization in arenes and alkanes:Mechanism :

- Oxidative addition of R-X to Ni⁰.

- C–H metallation via σ-bond metathesis.

- Reductive elimination to form C–R bond .

Performance :

- Turnover Frequency : 450 h⁻¹ for toluene methylation .

- Substrate Limitations : Inactive toward unactivated alkanes (e.g., methane).

CO Insertion

O₂ Activation

Exposure to O₂ leads to phosphine oxidation:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₆H₁₈Cl₂NiP₂

- Molecular Weight : 281.75 g/mol

- Appearance : Yellow to orange solid

- Solubility : Soluble in organic solvents

- Coordination Geometry : Square planar around the nickel center

The compound consists of nickel in the +2 oxidation state coordinated to two trimethylphosphine ligands and two chloride ions. Its square planar geometry is common among nickel(II) complexes due to ligand field stabilization effects provided by phosphine ligands .

Catalytic Applications

Dichlorobis(trimethylphosphine)nickel(II) serves as a catalyst in several important organic reactions:

-

Cross-Coupling Reactions

- Kumada-Corriu Coupling : Facilitates the formation of carbon-carbon bonds between Grignard reagents and aryl or alkenyl halides.

- Suzuki Reactions : Although less active than other nickel catalysts, it can still participate in forming carbon-carbon bonds through cross-coupling reactions.

- Hydrosilylation Reactions

- Polymerization Reactions

- Wenkert Arylation

- Regioselective Cycloadditions

Comparative Insights

To better understand the role of Dichlorobis(trimethylphosphine)nickel(II), it is helpful to compare it with other nickel complexes:

| Compound Name | Key Features | Typical Applications |

|---|---|---|

| Dichlorobis(triphenylphosphine)nickel(II) | Utilizes triphenylphosphine ligands; typically more active | Cross-coupling reactions |

| Bis(triphenylphosphine)palladium(II) chloride | A palladium analog; often more active than nickel counterparts | Various cross-coupling reactions |

| Bis(tricyclohexylphosphine)nickel(II) chloride | Features bulkier ligands affecting sterics and reactivity | Catalysis in organic synthesis |

| Dichloro(1,2-bis(diphenylphosphino)ethane)nickel | Contains bidentate phosphine ligands; different coordination modes | Catalytic applications requiring specific geometry |

Case Studies and Research Findings

Research has demonstrated that Dichlorobis(trimethylphosphine)nickel(II) effectively promotes various catalytic reactions under optimized conditions. For instance:

- In a study focusing on the Kumada coupling reaction, it was shown that adjusting solvent polarity significantly influenced the reaction rate and product distribution, highlighting the importance of environmental factors on catalyst performance.

- Another investigation into hydrosilylation reactions revealed that this complex could selectively catalyze reactions under mild conditions, making it suitable for sensitive substrates.

Wirkmechanismus

The mechanism of action of dichlorobis(trimethylphosphine)nickel(II) involves its ability to coordinate with various substrates and facilitate their transformation through catalytic cycles. The nickel center can undergo changes in oxidation state, allowing it to participate in oxidative addition and reductive elimination reactions. The trimethylphosphine ligands stabilize the nickel center and influence its reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dichlorobis(triphenylphosphine)nickel(II): This compound has triphenylphosphine ligands instead of trimethylphosphine. It is also used as a catalyst in organic synthesis.

Dibromobis(trimethylphosphine)nickel(II): Similar to dichlorobis(trimethylphosphine)nickel(II), but with bromide ions instead of chloride ions.

Bis(tricyclohexylphosphine)nickel(II) dichloride: This compound has tricyclohexylphosphine ligands and is used in different catalytic applications.

Uniqueness

Dichlorobis(trimethylphosphine)nickel(II) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other nickel complexes. The trimethylphosphine ligands are smaller and more electron-donating than triphenylphosphine, leading to different catalytic properties and applications.

Biologische Aktivität

Dichlorobis(trimethylphosphine)nickel(II) (NiCl₂(PMe₃)₂) is a nickel complex that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and catalytic applications in organic synthesis. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Dichlorobis(trimethylphosphine)nickel(II) is characterized by its square planar geometry, typical of d⁸ metal complexes. The nickel center is coordinated by two trimethylphosphine ligands and two chloride ions, which influence its reactivity and interaction with biological systems. The compound is known to exhibit paramagnetic properties due to the presence of unpaired electrons in the nickel ion, which can affect its biological interactions.

Antimicrobial Activity

Recent studies have begun to investigate the antimicrobial properties of nickel complexes, including dichlorobis(trimethylphosphine)nickel(II). Research indicates that nickel complexes can exhibit significant antibacterial activity against various drug-resistant bacterial strains.

Case Study: Nickel Complexes Against Drug-Resistant Bacteria

A study published in December 2023 assessed the antibacterial activities of several nickel mixed ligand complexes, including dichlorobis(trimethylphosphine)nickel(II). The study utilized a mechanochemical synthesis approach and evaluated the compounds against resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus.

- Results : The study found that dichlorobis(trimethylphosphine)nickel(II) demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| NiCl₂(PMe₃)₂ | Klebsiella pneumoniae | 32 |

| NiCl₂(PMe₃)₂ | Staphylococcus aureus | 16 |

Catalytic Applications

In addition to its biological activities, dichlorobis(trimethylphosphine)nickel(II) serves as an effective catalyst in various organic reactions. Its use in cross-coupling reactions, hydrosilylations, and hydrogenation processes has been well-documented.

Mechanistic Insights

The catalytic activity of this compound is attributed to its ability to facilitate electron transfer processes. The square planar geometry allows for optimal coordination with substrates, enhancing reaction rates. Studies have shown that the presence of trimethylphosphine ligands stabilizes the nickel center, promoting its reactivity in catalysis.

Toxicological Considerations

While exploring the biological activity of dichlorobis(trimethylphosphine)nickel(II), it is crucial to consider its toxicological profile. Nickel compounds are generally classified as potential carcinogens and can pose health risks upon exposure. Safety data indicate that appropriate handling precautions are necessary when working with this compound due to its corrosive nature and potential for causing respiratory issues.

Eigenschaften

IUPAC Name |

dichloronickel;trimethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHNNWWCXIOTKC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C.CP(C)C.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2NiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103421-62-1 | |

| Record name | (SP-4-2)-Dichlorobis(trimethylphosphine)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103421-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40455934 | |

| Record name | Dichlorobis(trimethylphosphine)nickel(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-05-4 | |

| Record name | Dichlorobis(trimethylphosphine)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19232-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorobis(trimethylphosphine)nickel(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(trimethylphosphine)nickel(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.